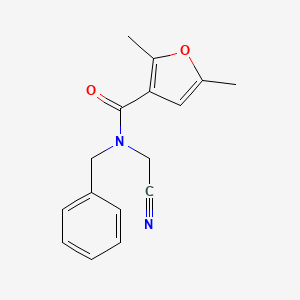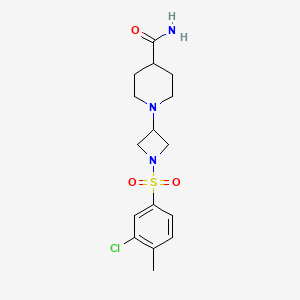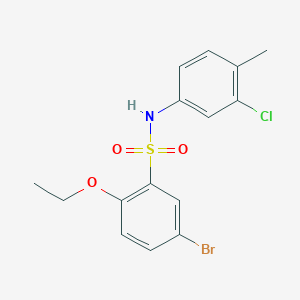
Methyl 5-fluoro-2,6-dihydroxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluoro-2,6-dihydroxynicotinate is a chemical compound with the molecular formula C7H6FNO4 and a molecular weight of 187.13 g/mol It is a derivative of nicotinic acid, featuring a fluorine atom at the 5-position and hydroxyl groups at the 2- and 6-positions
作用機序
Target of Action
Methyl 5-fluoro-2,6-dihydroxynicotinate, a benzimidazole derivative, primarily targets the microtubule assembly in cancer cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis and intracellular transport.
Mode of Action
This compound interferes with the polymerization of tubulin, a protein that forms the microtubules . By disrupting the formation of microtubules, it induces mitotic arrest, leading to the formation of multi-nucleated cells and unsegregated chromosomes . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The compound’s action on microtubule assembly affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . This leads to a prolonged G2/M phase of the cell cycle and eventually to cell death .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By disrupting microtubule assembly and inducing mitotic arrest, it can lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of certain enzymes or proteins in the cell can influence the compound’s efficacy.
準備方法
The synthesis of Methyl 5-fluoro-2,6-dihydroxynicotinate typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with methanol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or other purification techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Methyl 5-fluoro-2,6-dihydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 5-fluoro-2,6-dihydroxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinic acid derivatives are effective.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
類似化合物との比較
Methyl 5-fluoro-2,6-dihydroxynicotinate can be compared with other similar compounds, such as:
2,6-Dihydroxynicotinate: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluorouracil: A well-known anticancer agent that also contains a fluorine atom, but with a different structure and mechanism of action.
Fluoroimidazoles: Compounds with similar fluorine substitution, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
methyl 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4/c1-13-7(12)3-2-4(8)6(11)9-5(3)10/h2H,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFQAJJFUBORSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C(=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)
![6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2375657.png)



![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)
